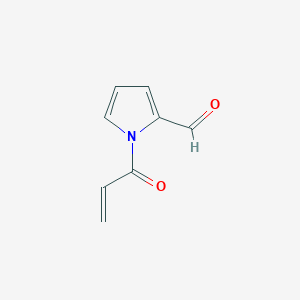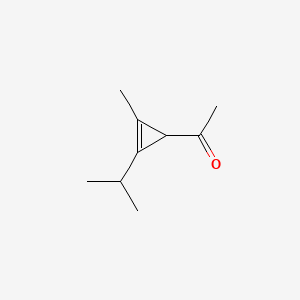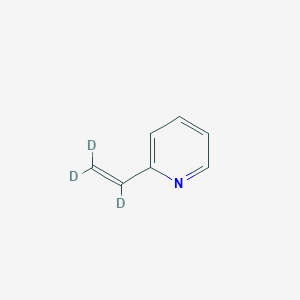
1-(4-Ethenyl-2-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethenyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H10O2 It is a derivative of acetophenone, characterized by the presence of an ethenyl group and a hydroxyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenyl-2-hydroxyphenyl)ethanone typically involves the reaction of 4-ethenylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Ethenyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon for hydrogenation or halogens for halogenation.
Major Products:
Oxidation: Formation of 4-ethenylbenzoic acid.
Reduction: Formation of 1-(4-ethenyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(4-halo-2-hydroxyphenyl)ethanone.
科学的研究の応用
1-(4-Ethenyl-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
作用機序
The mechanism by which 1-(4-Ethenyl-2-hydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with nucleophiles, affecting cellular pathways and biochemical processes.
類似化合物との比較
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethenyl group.
1-(4-Hydroxyphenyl)ethanone: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
1-(3-Hydroxyphenyl)ethanone: Hydroxyl group positioned differently on the phenyl ring, affecting its reactivity and interactions.
Uniqueness: 1-(4-Ethenyl-2-hydroxyphenyl)ethanone is unique due to the presence of both an ethenyl and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
1-(4-ethenyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-5-9(7(2)11)10(12)6-8/h3-6,12H,1H2,2H3 |
InChIキー |
DYDGMDGRESZHDW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)




![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)



